molecular formula C10H11NO4 B1586375 2-(2-Ethoxy-2-oxoethyl)nicotinic acid CAS No. 35969-51-8

2-(2-Ethoxy-2-oxoethyl)nicotinic acid

Cat. No. B1586375
CAS RN: 35969-51-8
M. Wt: 209.2 g/mol
InChI Key: HWWYQJVDTXVUMB-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-2-oxoethyl)nicotinic acid, also known as EONA, is an organic compound containing both a carboxylic acid and an amide functional group. It is an important intermediate in the synthesis of many compounds and has been widely studied for its potential applications in a variety of fields, including pharmaceuticals, biochemistry, and nanotechnology.

Scientific Research Applications

Synthesis of New Chemical Compounds

2-(2-Ethoxy-2-oxoethyl)nicotinic acid has been utilized in the synthesis of new azaindole derivatives. This process involves converting a half ester into acyl azide followed by Curtius rearrangement to yield isocyanate. The isocyanate is then trapped with various nucleophiles to produce urea and urethane derivatives. This method is instrumental in creating target compounds with potential applications in various fields (Doğan et al., 2015).

Herbicidal Activity

Nicotinic acid, from which this compound is derived, has been studied for its herbicidal properties. A series of N-(arylmethoxy)-2-chloronicotinamides synthesized from nicotinic acid demonstrated excellent herbicidal activity against certain plants. This research provides insights into the structure-activity relationships and could aid in developing new herbicides for monocotyledonous weeds (Yu et al., 2021).

Facilitating Synthesis of Polyfunctionally Substituted Pyridines

This compound, being a derivative of nicotinic acid, is important in the synthesis of polyfunctionally substituted pyridines. This method involves reactions with tosyl chloride and β-amino-α,β-unsaturated esters, ketones, or nitriles. This approach offers a route to creating derivatives of biologically and medicinally significant nicotinic acid (Torii et al., 1986).

Industrial Production Methods

Nicotinic acid's industrial production methods are significant, given its essential nutrient status for humans and animals. Research has focused on ecological methods to produce nicotinic acid from commercially available raw materials, considering green chemistry principles. This is crucial for reducing environmental impact and catering to the needs of sustainable industrial practices (Lisicki et al., 2022).

Photoreactions in Various Solvents

The photoreactivity of nicotinic acid and its derivatives, including this compound, is influenced by the solvent and acidity of the solution. These compounds exhibit different photoreactions, such as photo-hydroxylation and photo-ethylation, depending on the environmental conditions. This understanding is crucial for applications where the photoreactivity of such compounds is a key factor (Takeuchi et al., 1974).

Safety and Hazards

It is classified as a warning substance with potential health hazards (H302, H315, H319, H335) .

properties

IUPAC Name

2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWYQJVDTXVUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377124
Record name 2-(2-ethoxy-2-oxoethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35969-51-8
Record name 2-(2-ethoxy-2-oxoethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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